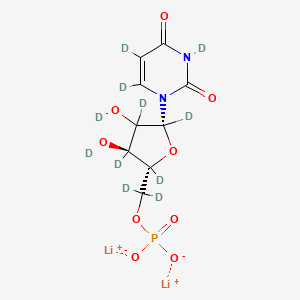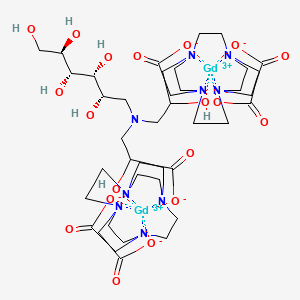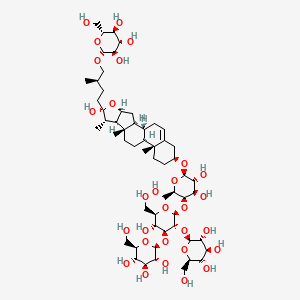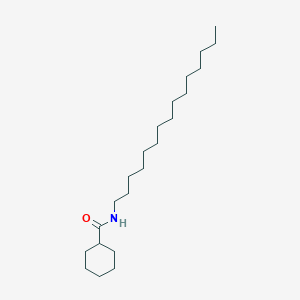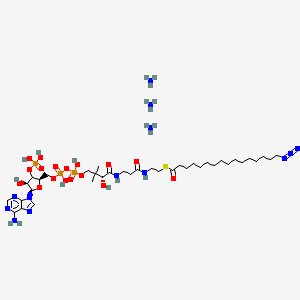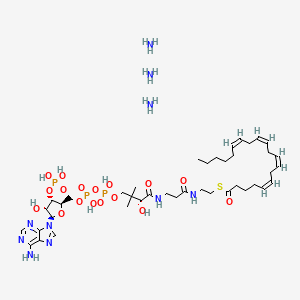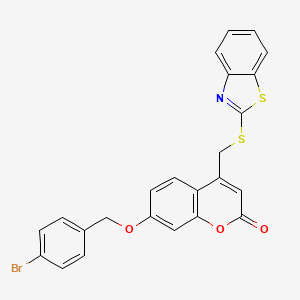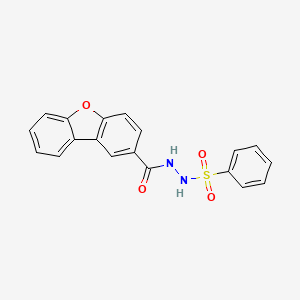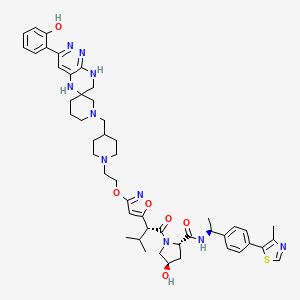
PROTAC SMARCA2 degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC SMARCA2 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 protein. SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The degradation of SMARCA2 is particularly significant in cancers with mutations in the SMARCA4 gene, as these cancers become dependent on SMARCA2 for survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SMARCA2 degrader-1 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. This bifunctional molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
化学反応の分析
Types of Reactions
PROTAC SMARCA2 degrader-1 primarily undergoes reactions related to its mechanism of action, including:
Ubiquitination: The addition of ubiquitin molecules to SMARCA2, marking it for degradation by the proteasome.
Proteasomal Degradation: The breakdown of ubiquitinated SMARCA2 by the proteasome.
Common Reagents and Conditions
E3 Ubiquitin Ligase Ligands: These ligands are crucial for recruiting the E3 ligase to the target protein.
Proteasome Inhibitors: Used in experimental settings to study the degradation process by inhibiting the proteasome.
Major Products Formed
The major product formed from the degradation of SMARCA2 is a series of small peptides and amino acids resulting from proteasomal activity .
科学的研究の応用
PROTAC SMARCA2 degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of SMARCA2 in cancers with SMARCA4 mutations and to develop targeted therapies for these cancers
Gene Expression Studies: By degrading SMARCA2, researchers can investigate its role in chromatin remodeling and gene expression regulation.
Drug Development: It serves as a model for developing other PROTACs targeting different proteins involved in various diseases.
作用機序
PROTAC SMARCA2 degrader-1 exerts its effects by inducing the degradation of SMARCA2 through the ubiquitin-proteasome pathway. The compound binds to SMARCA2 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome . The degradation of SMARCA2 disrupts the SWI/SNF complex, affecting chromatin remodeling and gene expression .
類似化合物との比較
Similar Compounds
PROTAC SMARCA2 degrader-2: Another PROTAC targeting SMARCA2 with similar mechanisms but different ligands.
ACBI1: A potent PROTAC that degrades both SMARCA2 and SMARCA4.
DT2216: A VHL-recruiting PROTAC currently in clinical trials.
Uniqueness
PROTAC SMARCA2 degrader-1 is unique due to its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 mutations . Its ability to selectively degrade SMARCA2 without affecting SMARCA4 provides a therapeutic advantage by minimizing off-target effects .
特性
分子式 |
C49H62N10O6S |
|---|---|
分子量 |
919.1 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,3'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-26-36(60)22-40(59)47(62)52-31(3)34-10-12-35(13-11-34)45-32(4)51-29-66-45)42-24-43(56-65-42)64-21-20-57-18-14-33(15-19-57)25-58-17-7-16-49(28-58)27-50-46-39(53-49)23-38(54-55-46)37-8-5-6-9-41(37)61/h5-6,8-13,23-24,29-31,33,36,40,44,53,60-61H,7,14-22,25-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+,49?/m0/s1 |
InChIキー |
NKQRBRMWJGNDDP-VTHQTLKFSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)

